1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone
Description
Chemical Name: 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone CAS Number: 477847-89-5 Molecular Formula: C₁₈H₁₄Cl₃N₃O₂ Molecular Weight: 410.7 g/mol Purity: ≥95% (as per commercial specifications) .
This compound features a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at the 1-position and a propanone moiety linked to a 2,4-dichlorophenoxy group. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for regioselective triazole formation .
Properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3O2/c1-10-3-5-13(8-14(10)20)24-9-16(22-23-24)18(25)11(2)26-17-6-4-12(19)7-15(17)21/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBABBROXVJCPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition. The reaction involves the use of an azide and an alkyne precursor in the presence of a copper catalyst.
Attachment of the chlorinated phenyl group:
Incorporation of the dichlorophenoxy moiety: The final step involves the reaction of the intermediate product with 2,4-dichlorophenol under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone involves its interaction with specific molecular targets and pathways. The triazole ring and chlorinated phenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs: 1,2,3-triazole rings, chlorinated aromatic substituents, and ketone or propanone functionalities. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Findings :
Impact of Halogenation: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity compared to the trifluoroethyl analog . Chlorinated aromatics are known to improve metabolic stability in drug design. Substitution with fluorine (e.g., trifluoroethyl or difluorophenyl groups) may alter electronic properties and bioavailability .
1,2,4-Triazole derivatives (e.g., ) exhibit different regiochemical properties compared to 1,2,3-triazoles, affecting molecular interactions .
Synthetic Routes :
- Most triazole-containing compounds are synthesized via CuAAC (e.g., ), while chalcones like are typically prepared via Claisen-Schmidt condensation.
Biological Activity
The compound 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone is a novel organic compound characterized by its complex structure featuring a triazole ring and dichlorophenoxy group. This article explores its biological activities, particularly focusing on its antifungal and antibacterial properties, as well as potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 289.64 g/mol. The presence of chlorine and methyl groups enhances its lipophilicity, which may influence its interaction with biological targets. The structural features are summarized in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.64 g/mol |
| Triazole Ring | Present |
| Dichlorophenoxy Group | Present |
| Chlorine Substituents | 3-chloro and 2,4-dichloro |
Antifungal Properties
Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. Specifically, derivatives of triazole have shown effectiveness against various fungal pathogens such as Candida species and Aspergillus species. The compound in focus has been studied for its potential fungicidal activity against these pathogens due to its structural characteristics.
In vitro studies have demonstrated that the compound can inhibit fungal growth effectively. For instance:
- Fungal Pathogen Tested : Candida albicans
- Inhibition Concentration (IC50) : Approximately 10 µg/mL
- Mechanism of Action : Likely involves disruption of ergosterol biosynthesis in fungal cell membranes.
Antibacterial Properties
The compound also shows promise as an antibacterial agent . Preliminary tests have indicated activity against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 5 to 15 µg/mL depending on the strain.
The antibacterial mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to the compound . Notably:
-
Study on Antifungal Activity :
- Objective : Evaluate the antifungal efficacy of triazole derivatives.
- Findings : A derivative with a similar structure displayed a significant reduction in fungal growth in a dose-dependent manner.
-
Study on Antibacterial Activity :
- Objective : Assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited a higher antibacterial effect against Staphylococcus aureus compared to E. coli, suggesting specificity in action.
Structure-Activity Relationship (SAR)
The biological activity of 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone can be analyzed through its structure-activity relationship (SAR):
| Structural Feature | Influence on Activity |
|---|---|
| Triazole Ring | Essential for antifungal activity |
| Chlorinated Phenyl Groups | Enhances lipophilicity and bioactivity |
| Propanone Moiety | Contributes to overall chemical reactivity |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Step 1 : Prepare the alkyne precursor (e.g., propargyl ether of 2,4-dichlorophenol).
- Step 2 : Synthesize the azide component (e.g., 3-chloro-4-methylphenyl azide).
- Step 3 : Perform CuAAC under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O at 60°C for 12 hours) to form the triazole core .
- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. Reaction Conditions Table :
| Component | Reagent/Condition | Role |
|---|---|---|
| Alkyne precursor | Propargyl bromide, 2,4-dichlorophenol, K₂CO₃ | Ether formation |
| Azide component | NaN₃, 3-chloro-4-methylphenyl bromide | Nucleophilic substitution |
| Cycloaddition | CuSO₄·5H₂O, sodium ascorbate | Catalyst/reducing agent |
Q. How should researchers characterize this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring (1,4-substitution) and analyze coupling patterns of aromatic protons (e.g., 2,4-dichlorophenoxy group) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₁₅Cl₃N₃O₂) with <2 ppm error.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
Q. What preliminary bioactivity assays are suitable for this compound?
- Antifungal Activity : Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Compare to fluconazole as a positive control .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Disorder Handling : In SHELXL, use PART and SUMP instructions to model disordered regions. Apply geometric constraints to overlapping atoms .
- Twinning : For non-merohedral twinning, employ the TWIN/BASF commands. Validate with the R₁ vs. wR₂ convergence plot .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Chlorine Position Analysis : Replace 2,4-dichlorophenoxy with 3,4-dichloro or mono-chloro analogs. Compare antifungal activity and logP values (see table below) .
- Triazole Substitution : Replace the methyl group on the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to enhance binding to fungal lanosterol 14α-demethylase .
Q. SAR Table :
| Substituent (R) | Antifungal MIC (μg/mL) | logP |
|---|---|---|
| 2,4-Cl | 0.5 | 3.8 |
| 3,4-Cl | 2.0 | 4.1 |
| 4-Cl | 8.0 | 3.2 |
Q. What computational methods can elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB ID: 1EA1). Focus on triazole coordination to the heme iron and hydrophobic contacts with the dichlorophenoxy group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
Q. How should conflicting bioactivity data (e.g., high potency but low selectivity) be addressed experimentally?
- Selectivity Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce off-target effects. Use SPR biosensors to quantify binding to human serum albumin .
- Proteomics Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
